molecular formula C17H24O11 B104045 Elenolic acid 2-O-glucoside CAS No. 60539-23-3

Elenolic acid 2-O-glucoside

Cat. No. B104045
CAS RN: 60539-23-3
M. Wt: 404.4 g/mol
InChI Key: XSCVKBFEPYGZSL-JYVCFIOWSA-N
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Description

Biochemical Changes in Phenolic Compounds during Spanish-Style Green Olive Processing

The study titled "Biochemical Changes in Phenolic Compounds during Spanish-Style Green Olive Processing" investigates the transformation of phenolic compounds in olives during the traditional Spanish-style processing. It was observed that the treatment with NaOH leads to the hydrolysis of oleuropein, a significant phenolic compound in olives, into hydroxytyrosol and elenolic acid glucoside. The latter, elenolic acid glucoside, showed an initial increase in concentration in the olive brines during the early stages of brining but was not detectable after a period ranging from 100 to 200 days. This suggests that elenolic acid glucoside is a transient compound in the processing of olives, with its concentration being subject to the conditions of the brining and fermentation processes .

Accumulation of Oleuropein Derivatives during Olive Maturation

In the context of olive maturation, the paper "Accumulation of oleuropein derivatives during olive maturation" provides insights into the biochemical evolution of oleuropein and its derivatives. Elenolic acid glucoside, along with demethyloleuropein, accumulates as the olive fruit matures. This accumulation coincides with a decrease in oleuropein content and an increase in esterase activity, suggesting that this enzyme plays a role in the synthesis of elenolic acid glucoside from oleuropein. The study implies that the maturation process of olives is accompanied by significant biochemical changes, which include the formation of elenolic acid glucoside as a natural derivative of oleuropein .

Synthesis Analysis

Elenolic acid glucoside is synthesized during the maturation of olives as well as during the processing of green olives. The enzyme esterase seems to be instrumental in the formation of this compound from oleuropein. The synthesis is a part of the natural biochemical changes that olives undergo, either on the tree as they mature or during the post-harvest processing .

Molecular Structure Analysis

While the specific molecular structure analysis of elenolic acid glucoside is not detailed in the provided papers, it can be inferred that it is a glucosylated derivative of oleuropein. The structure likely includes a glucose moiety attached to elenolic acid, which is a breakdown product of oleuropein .

Chemical Reactions Analysis

The chemical reactions involving elenolic acid glucoside primarily include its formation from oleuropein and its subsequent breakdown during olive processing. The initial hydrolysis of oleuropein into hydroxytyrosol and elenolic acid glucoside is followed by the diffusion and eventual disappearance of elenolic acid glucoside in the brine solution over time .

Physical and Chemical Properties Analysis

The physical and chemical properties of elenolic acid glucoside are not explicitly discussed in the provided papers. However, the studies suggest that it is soluble enough to diffuse into brine solutions and is unstable over prolonged periods in such environments, as evidenced by its disappearance from the olive brines after several months . The transient nature of elenolic acid glucoside during olive processing indicates that it may have specific physical properties that facilitate its diffusion and chemical properties that lead to its instability in brine solutions.

Scientific Research Applications

Olive Oil Production

  • Scientific Field : Food Science
  • Application Summary : Elenolic acid glucoside is released by acid hydrolysis of oleuropein, a compound found in olive oil . This process is part of the production of olive oil and contributes to its health benefits .
  • Methods of Application : The release of elenolic acid glucoside occurs during the acid hydrolysis of oleuropein, a process that takes place during the production of olive oil .
  • Results or Outcomes : The presence of elenolic acid glucoside in olive oil contributes to the oil’s health benefits .

Metabolic Effects in Obese Diabetic Mice

  • Scientific Field : Nutrition and Metabolism
  • Application Summary : Elenolic acid (EA), a phytochemical, has been shown to stimulate GLP-1 secretion in mouse clonal L-cells and isolated mouse ileum crypts . In addition, EA induces L-cells to secrete peptide YY (PYY) .
  • Methods of Application : EA was administered orally at a dose of 50 mg/kg/day for 2 weeks to high-fat diet-induced obese (DIO) mice .
  • Results or Outcomes : EA normalized the fasting blood glucose and restored glucose tolerance in DIO mice to levels that were comparable to chow-fed mice . In addition, EA suppresses appetite, reduces food intake, promotes weight loss, and reverses perturbated metabolic variables in obese mice .

Anti-inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : 11-Methyloleoside, a secoiridoid glucoside isolated from the seeds of Fraxinus excelsior, shows differential anti-inflammatory activities in LPS-treated mouse macrophage .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results indicate that 11-Methyloleoside has anti-inflammatory effects .

Antiviral Effect Against Influenza

  • Scientific Field : Virology
  • Application Summary : Early research with calcium elenolate salts, which include elenolic acid, revealed its antiviral activity, including against influenza and parainfluenza, in vitro and in animal models .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Calcium elenolate treatment reduced influenza virus infection and accelerated its eradication in hamsters .

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapors of Elenolic acid 2-O-glucoside. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The use of solid-state fermentations has been checked as a valuable tool to improve the phenolic extraction, including Elenolic acid 2-O-glucoside . The proposed fermentation processes using the mycelium of Aspergillus awamori, Aspergillus niger, and Aspergillus oryzae lead to an increase in the hydroxytyrosyl and elenolic acid derivatives and could be used at an industrial scale to obtain enriched extracts .

properties

IUPAC Name

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVKBFEPYGZSL-JYVCFIOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313328
Record name Oleoside 11-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleoside 11-methyl ester

CAS RN

60539-23-3
Record name Oleoside 11-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60539-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoside 11-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Elenolic acid 2-O-glucoside
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Citations

For This Compound
1
Citations
E Kritikou, NP Kalogiouri, L Kolyvira, NS Thomaidis - Molecules, 2020 - mdpi.com
… ), fraxamoside, ligstroside, ligstroside aglycone, nuzhenide, oleoside, oleuropein aglycone, secologanoside, maslinic acid, oleanolic acid, elenolic acid, elenolic acid 2-O-glucoside and …
Number of citations: 24 www.mdpi.com

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